molecular formula C7H10F3NO B6603183 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine CAS No. 2172091-90-4

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine

Cat. No.: B6603183
CAS No.: 2172091-90-4
M. Wt: 181.16 g/mol
InChI Key: BQNBERBUBFDZTI-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 6-methoxypyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 6-methoxypyridine.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-(trifluoromethyl)nicotinamide
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Uniqueness

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is unique due to its specific combination of functional groups and the tetrahydropyridine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNBERBUBFDZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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